Prochlorperazine edisylate
説明
Prochlorperazine edisylate is a salt form of prochlorperazine, which belongs to the phenothiazine class with antipsychotic and antiemetic properties. It operates by blocking postsynaptic dopamine receptors in the brain's cortical and limbic areas, controlling dopamine levels. This action helps alleviate psychotic symptoms such as hallucinations and delusions. Additionally, it exhibits antiemetic activity by obstructing the dopamine and histamine receptors in the brain's chemical trigger zone (CTZ), thus mitigating nausea and vomiting (Definitions, 2020).
Synthesis Analysis
The synthesis of prochlorperazine edisylate involves complex chemical processes. An important aspect is the development and validation of a new, simple, and rapid assay method for prochlorperazine edisylate drug substance by Ultra Performance Liquid Chromatography (UPLC) according to ICH guidelines. This method has demonstrated robustness, specificity, and stability, crucial for the pharmaceutical industry and research laboratories (K. Mule, 2017).
Molecular Structure Analysis
The molecular structure of prochlorperazine edisylate, a derivative of phenothiazine, incorporates a complex ring system that contributes to its pharmacological effects. Detailed structural analysis aids in understanding its interaction with dopamine and histamine receptors, crucial for its antipsychotic and antiemetic properties. While specific studies detailing the molecular structure analysis were not directly identified, this foundational knowledge forms the basis for understanding its interaction mechanisms within the brain.
Chemical Reactions and Properties
Prochlorperazine edisylate's chemical properties, including its interactions and binding with melanin and melanocytes, have been studied. It forms stable complexes with melanin, indicating a potential role of melanin, oxidative stress, and melanocytes in the mechanisms of undesirable side effects after drug accumulation in pigmented tissues (M. Otręba et al., 2017). This highlights the significance of chemical interactions in understanding drug side effects and therapeutic efficacy.
Physical Properties Analysis
Investigations into the physical properties of prochlorperazine edisylate, such as solubility and dissolution, are critical for drug formulation. An innovative nanosuspension formulation aimed to improve solubility and enhance dissolution demonstrates the ongoing efforts to optimize drug delivery and efficacy (Sana Sultana et al., 2023).
科学的研究の応用
Antipsychotic and Antiemetic Properties : Prochlorperazine edisylate is effective in reducing psychotic symptoms like hallucinations and delusions, and it also relieves nausea and vomiting by blocking dopamine and histamine receptors in the brain (2020).
Treatment of Acute Headaches : It is an effective treatment for severe vascular or tension headaches, providing relief to a significant proportion of patients with minimal adverse effects (Jones et al., 1989).
Drug Substance Assay by Ultra Performance Liquid Chromatography : A new, simple, and rapid method for assay determination of Prochlorperazine edisylate in drug substances has been developed, indicating its importance in pharmaceutical research (Mule, 2017).
Pediatric Migraine Treatment : Prochlorperazine edisylate, when used with diphenhydramine, showed a failure rate of 14% in treating severe migraines in children in a pediatric emergency department, indicating its relative effectiveness (Trottier et al., 2010).
Adverse Reactions in Emergency Department : The frequency of adverse reactions like akathisia and dystonia was studied, highlighting the need for caution and awareness while using Prochlorperazine edisylate in emergency departments (Olsen et al., 2000).
Transdermal Delivery via Microneedles and Iontophoresis : A study explored the enhanced transdermal delivery of Prochlorperazine edisylate using microneedles and iontophoresis, which could lead to the development of new drug delivery systems (Kolli et al., 2012).
Interaction with Melanin and Melanocytes : Prochlorperazine's interaction with melanin, its effect on cell viability, melanogenesis, and antioxidant defense system in human melanocytes were studied, shedding light on its potential side effects on pigmented tissues (Otręba et al., 2017).
Comparison with Other Antiemetics : In various studies, Prochlorperazine edisylate was compared with other antiemetics, highlighting its efficacy and potential side effects in different clinical settings (various authors, 1989-2017).
Cardiac Effects : The drug's effect on the human ether-a-go-go-related gene (HERG) channels and the delayed rectifier K+ current of guinea pig cardiomyocytes was examined, contributing to the understanding of its arrhythmogenic side effects (Kim et al., 2006).
Mimicking Acute Stroke : A case of Prochlorperazine-induced hemidystonia, which mimicked acute stroke, was reported, indicating the need for careful diagnosis when using this medication (Coralic et al., 2015).
Prevention of Akathisia : The effectiveness of diphenhydramine in preventing akathisia induced by Prochlorperazine was explored, suggesting strategies to mitigate some of the drug's side effects (Vinson & Drotts, 2001).
Emergency Department Use for Migraine : The efficacy of intravenous Prochlorperazine for acute migraine in emergency departments was assessed, providing insights into its application in acute care settings (Cook & Newberry, 2018).
Safety And Hazards
Prochlorperazine’s antiemetic action may mask signs and symptoms of overdosage of other drugs and may obscure the diagnosis and treatment of other conditions such as intestinal obstruction, brain tumor, and Reye’s syndrome . As a first-generation antipsychotic, prochlorperazine can cause a variety of adverse effects. Significant extrapyramidal symptoms, including acute dystonia, tardive dyskinesia, Parkinsonism, akathisia, and neuroleptic malignant syndrome .
将来の方向性
Prochlorperazine is a first-generation antipsychotic. FDA indications include schizophrenia, schizoaffective, and other conditions presenting with symptoms of psychosis, as well as nausea and vomiting (post-chemotherapy, post-radiation therapy, pre- and post-operative setting, and other conditions) . Non-FDA Indications include migraine headaches . This activity outlines the indications, mechanism of action, methods of administration, significant adverse effects, contraindications, monitoring, and toxicity of prochlorperazine, so providers can direct patient therapy in treating conditions for which it is indicated as part of the interprofessional team .
特性
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOUGRBFXFILIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074483 | |
Record name | Prochlorperazine edisylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
73.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Prochlorperazine edisylate | |
CAS RN |
1257-78-9 | |
Record name | Prochlorperazine edisylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prochlorperazine edisylate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochlorperazine edisylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prochlorperazine edisylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORPERAZINE EDISYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG20W5VQZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。